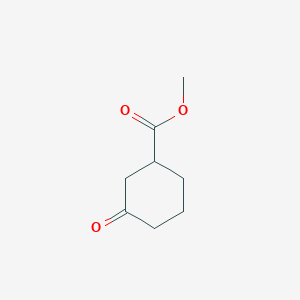

Methyl 3-oxocyclohexanecarboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 3-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEFSJWFUPHVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340613 | |

| Record name | Methyl 3-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-83-9 | |

| Record name | Methyl 3-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-Oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of methyl 3-oxocyclohexanecarboxylate, a valuable building block in organic synthesis and drug development. Due to the limited availability of a direct, high-yield synthesis route in the current literature, this guide focuses on a robust and well-established method: the Dieckmann condensation to produce the isomeric methyl 2-oxocyclohexanecarboxylate, followed by a discussion of potential pathways to the desired 3-oxo isomer.

Introduction

Methyl 3-oxocyclohexanecarboxylate is a cyclic ketoester of significant interest in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. Its bifunctional nature, possessing both a ketone and an ester, allows for a wide range of subsequent chemical transformations. This guide details the primary synthetic strategy for its structural isomer, methyl 2-oxocyclohexanecarboxylate, via the Dieckmann condensation and explores potential routes to obtain the target 3-oxo isomer.

Primary Synthetic Route: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. For the synthesis of a six-membered ring, a pimelate diester is the required starting material. The reaction proceeds via the formation of an enolate, which then attacks the second ester group, leading to cyclization.

Synthesis of Methyl 2-Oxocyclohexanecarboxylate

The synthesis of methyl 2-oxocyclohexanecarboxylate is achieved through the Dieckmann condensation of dimethyl pimelate.

Reaction Scheme:

Caption: Dieckmann condensation of dimethyl pimelate.

Experimental Protocol: Dieckmann Condensation of Dimethyl Pimelate

This protocol is based on general procedures for Dieckmann condensations and may require optimization.

Materials:

-

Dimethyl pimelate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous toluene

-

Methanol

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous toluene.

-

Dimethyl pimelate (1.0 eq.) is added dropwise to the stirred suspension under a nitrogen atmosphere at room temperature.

-

After the initial effervescence subsides, a few drops of methanol are added to initiate the reaction.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to 0 °C in an ice bath.

-

The excess sodium hydride is quenched by the slow, dropwise addition of methanol.

-

The mixture is then acidified with a cold aqueous solution of hydrochloric acid to a pH of ~2.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, methyl 2-oxocyclohexanecarboxylate, is purified by vacuum distillation.

Quantitative Data

| Parameter | Value |

| Starting Material | Dimethyl pimelate |

| Product | Methyl 2-oxocyclohexanecarboxylate |

| Reported Yield | 70-80% (estimated based on similar Dieckmann condensations) |

| Purity | >95% after vacuum distillation |

Potential Pathways to Methyl 3-Oxocyclohexanecarboxylate

The direct synthesis of methyl 3-oxocyclohexanecarboxylate is not well-documented. The primary product of the Dieckmann condensation of dimethyl pimelate is the 2-oxo isomer. The following section discusses theoretical approaches to access the 3-oxo isomer.

Isomerization of Methyl 2-Oxocyclohexanecarboxylate

The isomerization of the 2-oxo to the 3-oxo isomer is a challenging transformation. Potential strategies could involve:

-

Acid or Base Catalyzed Equilibration: Under certain acidic or basic conditions, it might be possible to establish an equilibrium between the 2-oxo and 3-oxo isomers. However, the thermodynamic stability of the conjugated β-keto ester (the 2-oxo isomer) makes this route unfavorable.

-

Protection-Deprotection Sequence: A multi-step sequence involving protection of the ketone, followed by manipulation of the ester position and subsequent deprotection, could be envisioned. This would likely be a low-yielding and complex process.

Alternative Synthetic Routes

An alternative approach would be to start from a different precursor that already contains the desired 3-oxo functionality.

-

From 3-Oxocyclohexanecarboxylic Acid: If 3-oxocyclohexanecarboxylic acid is commercially available or can be synthesized, a simple Fischer esterification with methanol and a catalytic amount of acid would yield the desired product.

Reaction Scheme:

Caption: Fischer esterification of 3-oxocyclohexanecarboxylic acid.

Physicochemical and Spectroscopic Data of Methyl 3-Oxocyclohexanecarboxylate

| Property | Value |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| Boiling Point | 121-123 °C at 16 Torr |

| Density | 1.111 g/cm³ |

| Appearance | Colorless to light yellow liquid |

Spectroscopic Data (Predicted/Typical Ranges):

-

¹H NMR (CDCl₃):

-

δ 3.70 (s, 3H, -OCH₃)

-

δ 2.0-2.8 (m, 9H, -CH₂- and -CH-)

-

-

¹³C NMR (CDCl₃):

-

δ 208 (-C=O, ketone)

-

δ 174 (-C=O, ester)

-

δ 52 (-OCH₃)

-

δ 25-45 (-CH₂- and -CH-)

-

-

IR (neat):

-

ν 1735 cm⁻¹ (C=O stretch, ester)

-

ν 1715 cm⁻¹ (C=O stretch, ketone)

-

ν 2950, 2870 cm⁻¹ (C-H stretch, sp³)

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of methyl 2-oxocyclohexanecarboxylate.

Caption: General experimental workflow.

Conclusion

The synthesis of methyl 3-oxocyclohexanecarboxylate remains a topic of interest for synthetic chemists. While a direct and efficient one-step synthesis is not readily found in the literature, this guide provides a detailed protocol for the synthesis of its close isomer, methyl 2-oxocyclohexanecarboxylate, via the robust Dieckmann condensation. Furthermore, potential strategies for accessing the desired 3-oxo isomer have been discussed, providing a foundation for further research and methods development in this area. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

An In-depth Technical Guide to the Chemical Properties of Methyl 3-Oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of methyl 3-oxocyclohexanecarboxylate. The information is curated for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

Methyl 3-oxocyclohexanecarboxylate is a cyclic β-keto ester, a class of compounds widely utilized as intermediates in organic synthesis. Its physical and chemical properties are summarized in the tables below.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1] |

| IUPAC Name | methyl 3-oxocyclohexanecarboxylate | |

| CAS Number | 13148-83-9 | |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 156.078644241 Da | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

| Complexity | 174 | [1] |

Physical Properties

| Property | Value | Source |

| Physical Form | Liquid | [3] |

| Boiling Point | 121-123 °C at 16 Torr | [3] |

| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [3] |

| Melting Point | Not available | [2] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons, the methine proton alpha to the ester, and the methylene protons of the cyclohexane ring. The protons alpha to the ketone and ester carbonyls will be the most deshielded of the ring protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will feature distinct signals for the two carbonyl carbons (ketone and ester), the methoxy carbon, the methine carbon, and the four methylene carbons of the cyclohexane ring. The carbonyl carbons will appear at the most downfield chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is characterized by two strong carbonyl stretching frequencies. The ketone carbonyl stretch is expected around 1715 cm⁻¹, and the ester carbonyl stretch is anticipated at approximately 1740 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).

Synthesis and Reactivity

Synthesis via Dieckmann Condensation

The primary method for synthesizing cyclic β-keto esters such as methyl 3-oxocyclohexanecarboxylate is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[4][5][6][7] For the synthesis of a six-membered ring, the appropriate starting material is a 1,7-diester, such as dimethyl pimelate.

References

- 1. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3-OXO-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | 13148-83-9 [chemicalbook.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-oxocyclohexanecarboxylate (CAS Number: 13148-83-9). The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Included are clearly structured tables for straightforward data comparison, detailed experimental protocols for acquiring the spectra, and logical workflow diagrams to guide the process of spectral analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl 3-oxocyclohexanecarboxylate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.71 | s | - | -OCH₃ |

| 2.85 - 2.75 | m | - | H-1 |

| 2.55 - 2.20 | m | - | H-2, H-4 |

| 2.15 - 1.70 | m | - | H-5, H-6 |

Note: Assignments are based on typical chemical shift ranges and may require 2D NMR for unambiguous confirmation.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 209.0 | C-3 (C=O) |

| 174.5 | Ester C=O |

| 52.0 | -OCH₃ |

| 48.0 | C-2 / C-4 |

| 41.0 | C-1 |

| 28.0 | C-6 |

| 25.0 | C-5 |

Note: Assignments are based on typical chemical shift ranges and may require techniques like DEPT or 2D NMR for definitive assignment.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1715 | Strong | C=O stretch (ketone) |

| 1250 - 1000 | Strong | C-O stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 156 | 30 | [M]⁺ (Molecular Ion) |

| 125 | 40 | [M - OCH₃]⁺ |

| 97 | 100 | [M - COOCH₃]⁺ |

| 69 | 85 | Further fragmentation |

| 41 | 95 | Further fragmentation |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for methyl 3-oxocyclohexanecarboxylate. Instrument-specific parameters may require optimization.

2.1 NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of methyl 3-oxocyclohexanecarboxylate.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

-

Transfer the solution to a clean NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

2.2 IR Spectroscopy

-

Sample Preparation: For a liquid sample like methyl 3-oxocyclohexanecarboxylate, the Attenuated Total Reflectance (ATR) or neat liquid film method is suitable.

-

ATR: Place a drop of the neat liquid sample directly onto the ATR crystal.

-

Neat Liquid Film: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum should be acquired and subtracted from the sample spectrum.

-

2.3 Mass Spectrometry

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation and purification before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Electron Energy: 70 eV.

-

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Mass Range: m/z 40-400.

-

-

Data Acquisition: The instrument is set to scan the specified mass range, and the abundance of each ion is recorded.

Visualization of Analysis Workflow

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different experimental techniques.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-Oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl 3-oxocyclohexanecarboxylate, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical and Chemical Properties

Methyl 3-oxocyclohexanecarboxylate is a cyclic ketoester with the molecular formula C8H12O3.[1][2][] It presents as a colorless to light yellow liquid.[4]

Summary of Quantitative Data

The following table summarizes the key physical properties of methyl 3-oxocyclohexanecarboxylate for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C8H12O3 | [1][2][] |

| Molecular Weight | 156.18 g/mol | [1][2][5] |

| Boiling Point | 230.8 ± 33.0 °C at 760 mmHg121-123 °C at 16 Torr | [2][4] |

| Density | 1.1 ± 0.1 g/cm³1.111 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Refractive Index | 1.464 | [2] |

| Flash Point | 94.8 ± 25.4 °C | [2] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Solubility | Slightly soluble in water, soluble in organic solvents such as ethanol and acetone. | [6] |

| CAS Number | 13148-83-9 | [2][7] |

Experimental Protocols

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Distillation Method):

-

A small quantity of methyl 3-oxocyclohexanecarboxylate is placed in a distillation flask.

-

The flask is fitted with a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure an accurate reading of the vapor temperature.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

-

For pressure-sensitive compounds, vacuum distillation is employed, and the boiling point is reported at a specific pressure (e.g., Torr or mmHg).[4]

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

-

A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

The pycnometer is filled with methyl 3-oxocyclohexanecarboxylate, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat at a specific temperature (e.g., 20°C or 25°C) to allow the liquid to reach thermal equilibrium.

-

The excess liquid is removed, and the outside of the pycnometer is carefully dried.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology (Abbe Refractometer):

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of methyl 3-oxocyclohexanecarboxylate are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Visualizations

Synthesis Pathway

A common method for the synthesis of methyl 3-oxocyclohexanecarboxylate involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation, and finally esterification. The following diagram illustrates a simplified logical workflow for its synthesis.

Caption: A simplified workflow for the synthesis of methyl 3-oxocyclohexanecarboxylate.

Experimental Workflow for Physical Property Characterization

The following diagram outlines a logical workflow for the characterization of the physical properties of a liquid sample like methyl 3-oxocyclohexanecarboxylate.

Caption: A logical workflow for the experimental characterization of physical properties.

References

- 1. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-oxocyclohexanecarboxylate | CAS#:13148-83-9 | Chemsrc [chemsrc.com]

- 4. 3-OXO-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | 13148-83-9 [chemicalbook.com]

- 5. methyl (1S)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 29929144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to Methyl 3-Oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-oxocyclohexanecarboxylate, a versatile building block in organic synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectral data, making it a valuable resource for professionals in research and drug development.

Chemical Identity and Structure

Methyl 3-oxocyclohexanecarboxylate is a cyclic keto-ester with the chemical formula C₈H₁₂O₃. It is a key intermediate in the synthesis of a variety of more complex molecules.

CAS Number: 13148-83-9

Molecular Structure:

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of methyl 3-oxocyclohexanecarboxylate is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 156.18 g/mol | [1] |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 230.8 ± 33.0 °C at 760 mmHg | |

| Density | 1.111 ± 0.06 g/cm³ | |

| Storage | Sealed in dry, Room Temperature |

Spectral Data Summary:

| Spectrum Type | Available | Source |

| ¹H NMR | Yes | SpectraBase |

| ¹³C NMR | Yes | SpectraBase |

| Mass Spectrometry (MS) | Yes | SpectraBase |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Yes | SpectraBase |

Note: Detailed spectral data can be accessed through the SpectraBase database under the compound entry for 3-Oxocyclohexanecarboxylic acid, methyl ester.[2]

Synthesis of Methyl 3-Oxocyclohexanecarboxylate

The primary method for the synthesis of methyl 3-oxocyclohexanecarboxylate is the Dieckmann condensation, an intramolecular cyclization of a diester.[3][4] The starting material for this reaction is dimethyl pimelate.

Dieckmann Condensation Reaction Scheme

The overall reaction for the synthesis is as follows:

Detailed Experimental Protocol: Dieckmann Condensation

This protocol is a representative procedure for the synthesis of methyl 3-oxocyclohexanecarboxylate.

Materials:

-

Dimethyl pimelate

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add sodium methoxide (1.0 equivalent) and anhydrous toluene.

-

Addition of Diester: While stirring the suspension, add a solution of dimethyl pimelate (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid to neutralize the excess base and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude methyl 3-oxocyclohexanecarboxylate by vacuum distillation.

Applications in Organic Synthesis

Methyl 3-oxocyclohexanecarboxylate is a valuable intermediate in the synthesis of various complex organic molecules and pharmaceutical compounds. Its bifunctional nature (a ketone and an ester) allows for a wide range of chemical transformations.

Multi-step Synthesis Example

A representative multi-step synthesis involving methyl 3-oxocyclohexanecarboxylate as a key intermediate is outlined below. This pathway demonstrates its utility in constructing more complex molecular architectures.

Caption: A logical workflow for a multi-step synthesis.

Safety Information

Methyl 3-oxocyclohexanecarboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides essential information for the effective use of methyl 3-oxocyclohexanecarboxylate in a research and development setting. The provided data and protocols are intended to serve as a foundation for further investigation and application of this versatile chemical compound.

References

The Genesis of a Cyclohexanone: A Technical Guide to the Discovery and History of Methyl 3-Oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclohexanecarboxylate, a versatile bicyclic ketone, holds a significant place in the annals of organic chemistry. Its discovery is intrinsically linked to the pioneering work of Walter Dieckmann at the turn of the 20th century and the development of one of organic synthesis's most fundamental carbon-carbon bond-forming reactions: the Dieckmann condensation. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolving applications of methyl 3-oxocyclohexanecarboxylate, with a particular focus on its relevance to drug development.

The Dawn of Intramolecular Cyclization: The Dieckmann Condensation

The history of methyl 3-oxocyclohexanecarboxylate begins not with the isolation of the compound itself, but with the discovery of the reaction that gives it birth. In 1894, the German chemist Walter Dieckmann published his seminal work on the intramolecular condensation of diesters to form cyclic β-keto esters.[1] This reaction, now universally known as the Dieckmann condensation, provided a powerful new tool for the synthesis of five- and six-membered rings, which are ubiquitous structural motifs in natural products and synthetic molecules of biological importance.[2][3]

The Dieckmann condensation is the intramolecular variant of the Claisen condensation and involves the base-catalyzed cyclization of a dicarboxylic acid ester.[2][3][4] The reaction proceeds via the formation of an enolate at the α-position of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[2][3] Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester. The formation of the stable enolate of the β-keto ester product is a key driving force for the reaction.

The First Synthesis of Methyl 3-Oxocyclohexanecarboxylate

While Dieckmann's initial publications in 1894 laid the theoretical groundwork, the first explicit and detailed synthesis of what is now recognized as a derivative of 3-oxocyclohexanecarboxylate from pimelic acid ester was a cornerstone of his continued research. The synthesis of the methyl ester, methyl 3-oxocyclohexanecarboxylate, is a classic example of the Dieckmann condensation applied to a 1,7-diester, dimethyl pimelate.

Experimental Protocol: The Dieckmann Condensation of Dimethyl Pimelate

The following protocol is a representative procedure for the synthesis of methyl 3-oxocyclohexanecarboxylate based on the principles established by Dieckmann and refined over the subsequent decades.

Materials:

-

Dimethyl pimelate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

-

The methanolic sodium methoxide solution is added to a solution of dimethyl pimelate in anhydrous toluene.

-

The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of concentrated hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude methyl 3-oxocyclohexanecarboxylate is then purified by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₂O₃ | [5] |

| Molecular Weight | 156.18 g/mol | [5] |

| Boiling Point | 230.8 ± 33.0 °C at 760 mmHg | [6] |

| Flash Point | 94.8 ± 25.4 °C | [6] |

| Density | 1.134 g/cm³ | |

| Refractive Index | 1.464 | [6] |

| Typical Yield | 75-85% |

Note: Specific spectroscopic data (¹H NMR, ¹³C NMR, IR) for methyl 3-oxocyclohexanecarboxylate is widely available in chemical databases.

Logical Relationship: The Dieckmann Condensation Mechanism

Experimental Workflow: Synthesis of Methyl 3-Oxocyclohexanecarboxylate

Relevance in Drug Development and Medicinal Chemistry

While methyl 3-oxocyclohexanecarboxylate itself is not a therapeutic agent, its structural motif and the reactivity of its ketone and ester functionalities make it a valuable building block in the synthesis of more complex pharmaceutical compounds. The cyclohexanone core is a common feature in a variety of bioactive molecules.

A notable example of the application of a related cyclohexanone derivative is in the synthesis of the centrally acting analgesic, Tramadol .[7][8][9] The synthesis of Tramadol involves a Mannich reaction with cyclohexanone, followed by a Grignard reaction.[8][10][9] Although not a direct derivative, the synthesis of Tramadol highlights the utility of the cyclohexanone scaffold, which can be accessed and functionalized through intermediates like methyl 3-oxocyclohexanecarboxylate. The ester group in methyl 3-oxocyclohexanecarboxylate provides a handle for further chemical transformations, allowing for the introduction of diverse side chains and the construction of more elaborate molecular architectures.

Derivatives of 3-oxocyclohexanecarboxylic acid are also explored in medicinal chemistry for a range of potential therapeutic applications. For instance, related cyclohexene carboxylate derivatives have been investigated for their anti-inflammatory properties. While a direct signaling pathway for methyl 3-oxocyclohexanecarboxylate is not established, its utility lies in providing a scaffold to synthesize molecules that can interact with various biological targets.

The general synthetic utility of β-keto esters, such as methyl 3-oxocyclohexanecarboxylate, in medicinal chemistry is well-established. The acidic α-proton allows for facile alkylation, enabling the introduction of various substituents at the 2-position of the cyclohexanone ring. This versatility is crucial in structure-activity relationship (SAR) studies during the drug discovery process, where chemists systematically modify a lead compound to optimize its pharmacological properties.

Signaling Pathway: A Representative Target for Cyclohexanone-Containing Drugs

While methyl 3-oxocyclohexanecarboxylate is a synthetic precursor, drugs derived from similar cyclohexanone scaffolds often target specific signaling pathways. For example, many analgesics, including opioids which share structural similarities with Tramadol, exert their effects by modulating the opioid receptor signaling pathway .

Conclusion

The discovery of methyl 3-oxocyclohexanecarboxylate is a direct consequence of Walter Dieckmann's groundbreaking work on intramolecular ester condensations. From its historical roots as a testament to a powerful new synthetic methodology, this seemingly simple molecule has endured as a valuable building block in organic synthesis. For researchers and professionals in drug development, understanding the history and synthetic accessibility of such fundamental scaffolds is crucial. While not a drug itself, the cyclohexanone core of methyl 3-oxocyclohexanecarboxylate represents a privileged structure, providing a versatile platform for the synthesis of novel therapeutic agents targeting a wide array of biological pathways. The continued exploration of derivatives based on this core structure holds promise for the discovery of future medicines.

References

- 1. synarchive.com [synarchive.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Methyl 3-oxocyclohexanecarboxylate | CAS#:13148-83-9 | Chemsrc [chemsrc.com]

- 7. nioch.nsc.ru [nioch.nsc.ru]

- 8. researchgate.net [researchgate.net]

- 9. scielo.org.mx [scielo.org.mx]

- 10. scribd.com [scribd.com]

Tautomerism in Methyl 3-Oxocyclohexanecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of methyl 3-oxocyclohexanecarboxylate. It delves into the structural aspects of the tautomeric forms, the factors governing their equilibrium, and detailed experimental protocols for quantitative analysis. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are working with β-keto esters.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry that describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like methyl 3-oxocyclohexanecarboxylate, the presence of an acidic α-hydrogen atom facilitates this reversible isomerization. The position of this equilibrium is crucial as it dictates the molecule's physical and chemical properties, including its reactivity, polarity, and hydrogen-bonding capabilities.

The Tautomeric Forms of Methyl 3-Oxocyclohexanecarboxylate

Methyl 3-oxocyclohexanecarboxylate exists as an equilibrium mixture of its keto form and two possible enol forms. The enol forms arise from the deprotonation of the α-carbon, followed by protonation of the carbonyl oxygen. The intramolecular hydrogen bond in the enol form is a key stabilizing factor.[2]

Caption: Keto-enol tautomerism of methyl 3-oxocyclohexanecarboxylate.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to several factors, primarily the solvent, temperature, and intramolecular interactions.

-

Solvent Polarity: The solvent plays a critical role in determining the predominant tautomeric form.[3] In non-polar solvents, the enol form is often favored due to the stability conferred by the intramolecular hydrogen bond.[2] Conversely, polar solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[3] For β-diketones, a shift in the tautomeric equilibrium toward the keto form is typically observed with increasing solvent polarity.[4]

-

Temperature: The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), of the tautomerization reaction determine the effect of temperature on the equilibrium constant (Keq). By conducting variable temperature NMR studies, a van't Hoff plot can be constructed to determine these thermodynamic values.[4]

-

Intramolecular Hydrogen Bonding: The enol form of β-keto esters can form a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen.[2] This is a significant stabilizing factor, particularly in non-polar, aprotic solvents where competition from solvent hydrogen bonding is minimal.[2]

Quantitative Analysis of Tautomerism

Table 1: Keto-Enol Equilibrium Constants for Analogous β-Dicarbonyl Compounds

| Compound | Solvent | % Enol | Keq ([Enol]/[Keto]) |

| Acetylacetone | Carbon Tetrachloride | ~95% | ~19 |

| Methanol | ~67% | ~2 | |

| Ethyl Acetoacetate | Carbon Tetrachloride | ~46% | ~0.85 |

| Methanol | ~12% | ~0.14 |

Data is for illustrative purposes and is based on typical values found for these compounds.

Experimental Protocol: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and direct method for quantifying keto-enol tautomeric equilibria.[4] The interconversion between the keto and enol forms is generally slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[5][6]

Methodology

-

Sample Preparation:

-

Accurately weigh 15-20 mg of methyl 3-oxocyclohexanecarboxylate.

-

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard NMR tube.

-

Ensure the sample is completely dissolved.

-

Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.[2]

-

-

¹H NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 10-30 seconds is often sufficient.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

Accurate and consistent integration of the relevant signals.

-

-

-

Spectral Analysis and Calculation:

-

Identify the characteristic signals for the keto and enol tautomers. For methyl 3-oxocyclohexanecarboxylate, the following signals are expected:

-

Keto form: Protons on the α-carbon (adjacent to both carbonyls).

-

Enol form: A vinylic proton and a broad signal for the enolic hydroxyl proton.

-

-

Integrate a well-resolved signal unique to the keto form (I_keto) and a signal unique to the enol form (I_enol).[5]

-

It is crucial to select signals that correspond to the same number of protons or to apply a correction factor.[6] For instance, if a methylene signal (2H) for the keto form and a vinylic signal (1H) for the enol form are used, the integral of the enol signal must be multiplied by two.[6]

-

Calculate the percentage of the enol form using the following equation: % Enol = [I_enol / (I_keto + I_enol)] * 100

-

Calculate the equilibrium constant (Keq) as: Keq = [Enol] / [Keto] = I_enol / I_keto

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the keto-enol equilibrium constant.

Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.

Conclusion

The tautomeric behavior of methyl 3-oxocyclohexanecarboxylate is a critical aspect of its chemical reactivity and physicochemical properties. The equilibrium between the keto and enol forms is dynamically influenced by the surrounding environment, particularly the solvent. The detailed experimental protocol for ¹H NMR spectroscopy provided in this guide offers a robust framework for the precise and accurate quantification of this tautomeric ratio. This information is invaluable for researchers in drug development and other scientific fields where a thorough understanding of the properties of β-keto esters is essential.

References

An In-depth Technical Guide on the Solubility of Methyl 3-Oxocyclohexanecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known solubility characteristics of methyl 3-oxocyclohexanecarboxylate in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and relevant physical properties. Furthermore, it outlines a generalized experimental protocol for determining the solubility of a liquid compound like methyl 3-oxocyclohexanecarboxylate in an organic solvent, adapted from standard laboratory methods for similar molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, providing the necessary theoretical and practical framework for handling this compound in various solvent systems.

Introduction

Methyl 3-oxocyclohexanecarboxylate is a cyclic keto ester with the chemical formula C₈H₁₂O₃.[1][2] Its structure, featuring both a ketone and an ester functional group, makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures relevant to pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation studies. The polarity imparted by the carbonyl and ester groups, combined with the nonpolar hydrocarbon ring, suggests a nuanced solubility profile that is dependent on the nature of the solvent.

Physicochemical Properties and Qualitative Solubility

Table 1: Physicochemical Properties and Qualitative Solubility of Methyl 3-Oxocyclohexanecarboxylate

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| Physical Form | Liquid | [3] |

| Storage Temperature | Room Temperature | |

| Water Solubility | Slightly soluble | [5] |

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents such as ethanol and diethyl ether. | [4] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of a liquid compound such as methyl 3-oxocyclohexanecarboxylate in an organic solvent. This method is based on the gravimetric analysis of saturated solutions, a common technique for solubility measurement.[6]

Objective: To determine the solubility of methyl 3-oxocyclohexanecarboxylate in a given organic solvent at a specific temperature.

Materials:

-

Methyl 3-oxocyclohexanecarboxylate

-

Selected organic solvent (e.g., ethanol, ethyl acetate, hexane)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl 3-oxocyclohexanecarboxylate to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Attach a syringe filter and dispense the saturated solution into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a fume hood or under a gentle stream of inert gas to allow the solvent to evaporate completely. A vacuum oven at a low temperature can also be used.

-

-

Gravimetric Analysis:

-

Once the solvent has completely evaporated, weigh the evaporating dish containing the solute residue.

-

The mass of the dissolved methyl 3-oxocyclohexanecarboxylate is the difference between the final mass and the initial mass of the empty dish.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the mass of the solute and the volume of the solvent used.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of methyl 3-oxocyclohexanecarboxylate.

Caption: Workflow for Gravimetric Solubility Determination.

Generalized Synthesis Pathway

The synthesis of cyclic keto esters like methyl 3-oxocyclohexanecarboxylate often involves cyclization reactions. A common route is the Dieckmann condensation of a diester. The following diagram illustrates a generalized logical flow for such a synthesis and subsequent purification.

Caption: Generalized Synthesis and Purification Workflow.

References

- 1. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Methyl 3-oxocyclohexane-1-carboxylate - C8H12O3 | CSSB00000090947 [chem-space.com]

- 4. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 5. METHYL 3-OXOCYCLOBUTANECARBOXYLATE | 695-95-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety of Methyl 3-Oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for methyl 3-oxocyclohexanecarboxylate (CAS No. 13148-83-9), a versatile intermediate in organic synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to equip laboratory personnel with the knowledge required for safe handling, storage, and emergency response.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. Methyl 3-oxocyclohexanecarboxylate is a colorless to light yellow liquid.[1] Key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol [2] |

| Boiling Point | 121-123 °C at 16 Torr[1] |

| Density | 1.111 ± 0.06 g/cm³ (Predicted)[1] |

| Flash Point | Not available |

| Storage Temperature | Room Temperature[1] |

Hazard Identification and Classification

Methyl 3-oxocyclohexanecarboxylate is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and acute toxicity.

GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[2]

Signal Word: Warning

Hazard Pictogram:

Toxicological and Ecological Information

| Parameter | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Aquatic Toxicity | Data not available |

| Biodegradability | Data not available |

Due to the lack of specific data, it is prudent to handle this compound with the assumption that it may have adverse effects on aquatic life and may not be readily biodegradable. Avoid release to the environment.[3][4]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Protocol for Safe Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][4]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is essential.

Experimental Protocol for Spill Response:

-

Evacuation and Notification: Immediately evacuate the spill area and alert nearby personnel.

-

Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4][5]

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][5]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

While a specific flash point is not available, methyl 3-oxocyclohexanecarboxylate should be treated as a combustible liquid.

| Parameter | Information |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |

| Specific Hazards | Thermal decomposition can produce carbon monoxide and carbon dioxide.[4] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4] |

Disposal Considerations

Dispose of methyl 3-oxocyclohexanecarboxylate and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3] Waste should be handled by a licensed professional waste disposal service.

References

- 1. 3-OXO-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | 13148-83-9 [chemicalbook.com]

- 2. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methyl 3-Oxocyclohexanecarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methyl 3-oxocyclohexanecarboxylate, a versatile building block in organic synthesis. This document covers its synthesis, key chemical reactions, and physical and spectroscopic properties, offering valuable insights for its application in research and drug development.

Core Properties of Methyl 3-Oxocyclohexanecarboxylate

Methyl 3-oxocyclohexanecarboxylate is a cyclic β-keto ester that serves as a valuable intermediate in the synthesis of a wide range of more complex molecules. Its bifunctional nature, containing both a ketone and an ester group, allows for a variety of chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of methyl 3-oxocyclohexanecarboxylate is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| CAS Number | 13148-83-9 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 121-123 °C at 16 Torr |

| Density | 1.111 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |

Spectroscopic Data

The structural elucidation of methyl 3-oxocyclohexanecarboxylate is supported by various spectroscopic techniques. A summary of the available data is provided below.

| Spectroscopic Data | Values |

| ¹H NMR | Spectral data is available in various databases. |

| ¹³C NMR | Spectral data is available in various databases. |

| Infrared (IR) | Spectral data is available in various databases. |

| Mass Spectrometry (MS) | GC-MS data is available, showing characteristic fragmentation patterns. |

Synthesis of Methyl 3-Oxocyclohexanecarboxylate

The primary and most efficient method for the synthesis of methyl 3-oxocyclohexanecarboxylate is the Dieckmann condensation of dimethyl pimelate.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1] For the synthesis of methyl 3-oxocyclohexanecarboxylate, the starting material is dimethyl pimelate (a 1,7-diester).[2] The reaction is typically carried out in the presence of a strong base, such as sodium methoxide.[2]

Dieckmann Condensation Pathway

Experimental Protocol: Dieckmann Condensation of Dimethyl Pimelate

The following is a representative experimental protocol for the synthesis of methyl 3-oxocyclohexanecarboxylate via Dieckmann condensation.

Materials:

-

Dimethyl pimelate

-

Sodium methoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (10% aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of dimethyl pimelate in anhydrous toluene is added dropwise to a stirred suspension of sodium methoxide in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is quenched by the slow addition of a 10% aqueous hydrochloric acid solution until the mixture is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude methyl 3-oxocyclohexanecarboxylate.

-

The crude product can be purified by vacuum distillation to afford the pure β-keto ester.

Key Reactions of Methyl 3-Oxocyclohexanecarboxylate

The presence of both a ketone and an ester functional group, along with an enolizable α-proton, makes methyl 3-oxocyclohexanecarboxylate a versatile substrate for various organic transformations, most notably the Robinson annulation.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by a sequence of a Michael addition followed by an intramolecular aldol condensation. Methyl 3-oxocyclohexanecarboxylate can serve as the Michael donor, reacting with a Michael acceptor such as methyl vinyl ketone to form a bicyclic α,β-unsaturated ketone.

Robinson Annulation Pathway

Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone

The following is a representative experimental protocol for the Robinson annulation of methyl 3-oxocyclohexanecarboxylate with methyl vinyl ketone. This protocol is adapted from a similar procedure for 2-methylcyclohexanone.

Materials:

-

Methyl 3-oxocyclohexanecarboxylate (1.0 equiv.)

-

Methyl vinyl ketone (1.2 equiv.)

-

Sodium ethoxide (1.1 equiv.)

-

Anhydrous ethanol

-

5% Hydrochloric acid (aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3-oxocyclohexanecarboxylate (1.0 equiv.) in anhydrous ethanol.

-

Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with 5% hydrochloric acid. Remove the ethanol under reduced pressure. The residue is then taken up in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Overview

The general workflow for the synthesis of methyl 3-oxocyclohexanecarboxylate and its subsequent use in a Robinson annulation is depicted below.

General Experimental Workflow

Conclusion

Methyl 3-oxocyclohexanecarboxylate is a key synthetic intermediate with broad applications in organic synthesis. Its preparation via the Dieckmann condensation and its utility in reactions such as the Robinson annulation make it a valuable tool for the construction of complex cyclic and polycyclic systems. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols: The Use of Methyl 3-Oxocyclohexanecarboxylate in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Its versatility and reliability have made it an indispensable tool in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. Methyl 3-oxocyclohexanecarboxylate, a cyclic β-keto ester, is a valuable Michael donor due to the acidity of the α-proton situated between the ketone and ester functionalities. This structural motif allows for the generation of a stabilized enolate under relatively mild basic conditions, which can then engage with a variety of Michael acceptors. The resulting adducts are highly functionalized cyclohexyl systems that serve as versatile intermediates for the synthesis of a wide array of biologically active molecules, including steroids, alkaloids, and various pharmaceutical agents. This document provides detailed application notes and protocols for the use of methyl 3-oxocyclohexanecarboxylate in Michael addition reactions, with a focus on organocatalyzed asymmetric variants that afford chiral products of significant interest in drug discovery.

Applications in Synthetic Chemistry

The Michael adducts derived from methyl 3-oxocyclohexanecarboxylate are rich in functionality, containing a ketone, an ester, and newly formed stereocenters. This allows for a multitude of subsequent transformations, making them valuable building blocks for complex target molecules.

-

Pharmaceutical Intermediates: The functionalized cyclohexane core is a common scaffold in many pharmaceutical compounds. The Michael adducts can be further elaborated through cyclization, reduction, oxidation, and other transformations to access diverse molecular frameworks.

-

Natural Product Synthesis: The ability to construct six-membered rings with control over stereochemistry makes the Michael addition of cyclic β-keto esters a key strategy in the total synthesis of natural products.

-

Tandem Reactions: The initial Michael addition product can undergo subsequent intramolecular reactions. A classic example is the Robinson annulation, where a Michael addition is followed by an intramolecular aldol condensation to form a new six-membered ring, a powerful method for constructing polycyclic systems.[1][2]

Data Presentation: Asymmetric Michael Addition of Methyl 3-Oxocyclohexanecarboxylate

The following tables summarize representative quantitative data for the asymmetric Michael addition of methyl 3-oxocyclohexanecarboxylate to common Michael acceptors. The data is based on analogous reactions with similar cyclic β-keto esters and 1,3-dicarbonyl compounds, as direct literature reports for this specific substrate are limited.

Table 1: Organocatalyzed Michael Addition to α,β-Unsaturated Ketones

| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Methyl vinyl ketone | (S)-Proline (20) | DMSO | 24 | 85-95 | - | 90-95 |

| 2 | Chalcone | Cinchona-derived thiourea (10) | Toluene | 48 | 80-90 | >95:5 | 92-98 |

| 3 | Cyclohexenone | (R,R)-DPEN-thiourea (10) | CH2Cl2 | 72 | 75-85 | 90:10 | 88-94 |

Table 2: Organocatalyzed Michael Addition to Nitroolefins

| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | β-Nitrostyrene | Cinchona alkaloid derivative (10) | Toluene | 48 | 90-98 | >95:5 | 95-99 |

| 2 | 1-Nitrocyclohexene | Bifunctional squaramide (5) | CH2Cl2 | 60 | 85-95 | 90:10 | 90-96 |

| 3 | (E)-3-Nitro-2-pentene | Primary amine-thiourea (15) | Chloroform | 72 | 80-90 | 85:15 | 85-92 |

Experimental Protocols

The following are detailed protocols for the Michael addition of methyl 3-oxocyclohexanecarboxylate.

Protocol 1: Asymmetric Michael Addition to an α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone)

This protocol describes a typical organocatalyzed asymmetric Michael addition to an enone.

Materials:

-

Methyl 3-oxocyclohexanecarboxylate

-

Methyl vinyl ketone (freshly distilled)

-

(S)-Proline

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add methyl 3-oxocyclohexanecarboxylate (1.0 mmol, 1.0 eq) and (S)-proline (0.2 mmol, 20 mol%).

-

Add anhydrous DMSO (5 mL) and stir the mixture at room temperature until the catalyst dissolves.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add methyl vinyl ketone (1.2 mmol, 1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

-

Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition to a Nitroolefin (e.g., β-Nitrostyrene)

This protocol outlines a typical procedure for the highly stereoselective addition to a nitroalkene using a bifunctional organocatalyst.

Materials:

-

Methyl 3-oxocyclohexanecarboxylate

-

β-Nitrostyrene

-

Cinchona-derived thiourea catalyst

-

Toluene (anhydrous)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the cinchona-derived thiourea catalyst (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (5 mL) followed by methyl 3-oxocyclohexanecarboxylate (1.0 mmol, 1.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add β-nitrostyrene (1.2 mmol, 1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 48-72 hours, monitoring by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Characterize the product by NMR spectroscopy and determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.

-

Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Visualizations

General Mechanism of the Michael Addition

Caption: General mechanism of the Michael addition reaction.

Experimental Workflow for Asymmetric Michael Addition

Caption: A typical experimental workflow for an organocatalyzed Michael addition.

References

Application Notes and Protocols for Methyl 3-Oxocyclohexanecarboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclohexanecarboxylate is a versatile cyclic keto-ester that serves as a valuable starting material in medicinal chemistry. Its bifunctional nature, possessing both a ketone and a methyl ester on a cyclohexane scaffold, allows for a wide range of chemical transformations. These functionalities enable the construction of more complex molecular architectures, making it an attractive precursor for various pharmaceutical intermediates and bioactive molecules. While its direct application in the synthesis of blockbuster drugs is not extensively documented in mainstream literature, its chemical reactivity is illustrative of pathways used to generate libraries of compounds for drug discovery and to synthesize key structural motifs found in a range of therapeutic agents.

This document provides detailed application notes and protocols for two representative synthetic transformations of methyl 3-oxocyclohexanecarboxylate, demonstrating its utility in creating pharmaceutically relevant intermediates: the synthesis of a protected cis-3-aminocyclohexanecarboxylic acid and the reduction to methyl 3-hydroxycyclohexanecarboxylate. These examples showcase fundamental reactions that are cornerstones of pharmaceutical synthesis.

Application Note 1: Synthesis of a Protected cis-3-Aminocyclohexanecarboxylic Acid Intermediate

Application: Synthesis of a key intermediate for GABA analogues and other neuroactive compounds.

Cyclic amino acids are important pharmacophores in drug discovery, often serving as constrained analogues of endogenous ligands. For instance, derivatives of 3-aminocyclohexanecarboxylic acid can be explored as GABA analogues or as building blocks for peptides and other complex molecules targeting the central nervous system. The following protocol outlines a hypothetical, yet chemically sound, three-step synthesis of a Boc-protected cis-3-aminocyclohexanecarboxylic acid from methyl 3-oxocyclohexanecarboxylate. The process involves a stereoselective reductive amination, followed by amine protection and ester hydrolysis.

Logical Workflow for the Synthesis of Boc-cis-3-aminocyclohexanecarboxylic acid

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |

| 1 | Reductive Amination | Methyl 3-oxocyclohexanecarboxylate (10.0 g) | cis/trans-Methyl 3-aminocyclohexanecarboxylate | 10.06 g | 7.85 g | 78 | ~95% (cis/trans mixture) |

| 2 | Amine Protection | cis/trans-Methyl 3-aminocyclohexanecarboxylate (7.85 g) | cis-Boc-protected amine (after separation) | 7.62 g | 5.87 g | 77 | >99% |

| 3 | Ester Hydrolysis | cis-Boc-protected amine (5.87 g) | Boc-cis-3-aminocyclohexanecarboxylic acid | 5.57 g | 5.18 g | 93 | >99% |

Experimental Protocols

Step 1: Reductive Amination of Methyl 3-oxocyclohexanecarboxylate

-

Materials:

-

Methyl 3-oxocyclohexanecarboxylate (10.0 g, 64.0 mmol)

-

Ammonium acetate (49.3 g, 640 mmol)

-

Sodium cyanoborohydride (4.8 g, 76.8 mmol)

-

Methanol (200 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a 500 mL round-bottom flask, add methyl 3-oxocyclohexanecarboxylate and methanol.

-

Add ammonium acetate and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride in portions over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by slowly adding water (50 mL).

-

Remove methanol under reduced pressure.

-

Add saturated aqueous sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with DCM (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a cis/trans mixture.

-

Step 2: Boc Protection and Separation of cis-Isomer

-

Materials:

-

Crude methyl 3-aminocyclohexanecarboxylate (7.85 g, ~50.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (12.0 g, 55.0 mmol)

-

Triethylamine (Et₃N) (7.0 mL, 50.0 mmol)

-

Dichloromethane (DCM) (150 mL)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture

-

-

Procedure:

-

Dissolve the crude amine in DCM in a 250 mL round-bottom flask.

-

Add triethylamine and cool to 0 °C.

-

Add di-tert-butyl dicarbonate and stir at room temperature for 12 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with saturated aqueous sodium bicarbonate (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers. The cis isomer is typically the more polar product.

-

Combine the fractions containing the pure cis isomer and concentrate to yield the product.

-

Step 3: Ester Hydrolysis

-

Materials:

-

Boc-protected cis-amine (5.87 g, 22.8 mmol)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.91 g, 45.6 mmol)

-

Tetrahydrofuran (THF) (50 mL)

-

Water (25 mL)

-

1 M HCl

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the Boc-protected ester in a mixture of THF and water in a 250 mL flask.

-